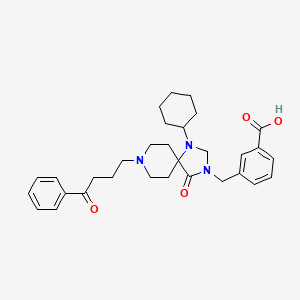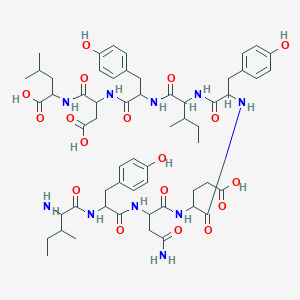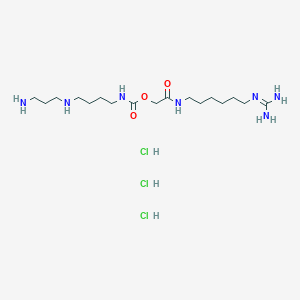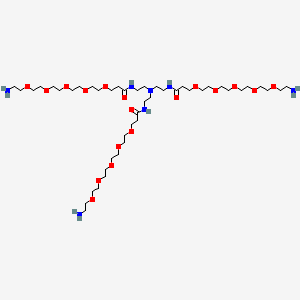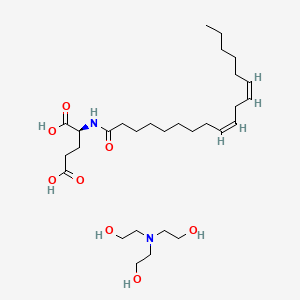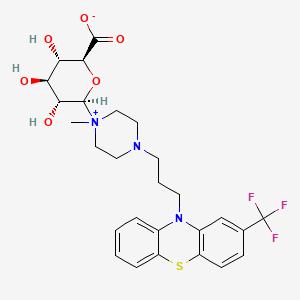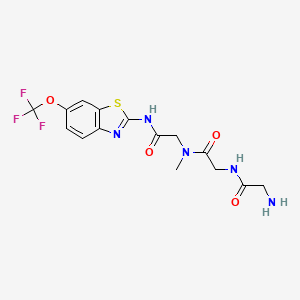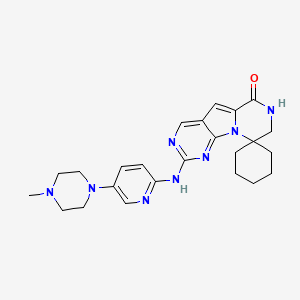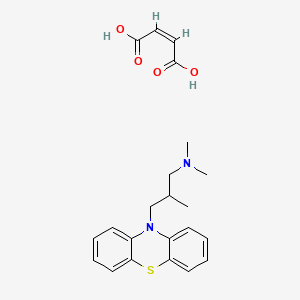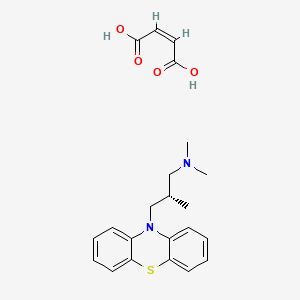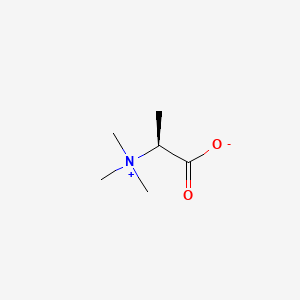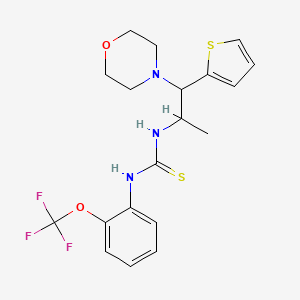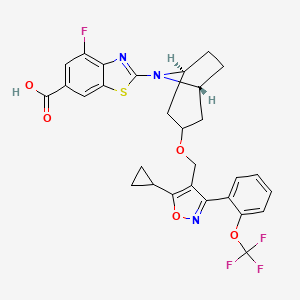
UCM 724
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
UCM 724 is a bioactive chemical.
Applications De Recherche Scientifique
1. Urban Environmental Issues and Heat Island Simulations
- The Urban Canopy Model (UCM) was integrated with the Weather Research and Forecasting (WRF) model to study urban environmental issues, particularly Urban Heat Islands in Guangzhou, China. This research used land-use data extracted from remote sensing to improve the model's accuracy (Chen, Zhao, & Mochida, 2016).
2. Inter-Organizational Health Information Systems
- Use Case Maps (UCM) were evaluated as a technique for Requirements Engineering in developing information systems for spatial analyses in public health settings. This involved participatory action research and consensus building using the Delphi technique (Ölvingson, Hallberg, Timpka, & Lindqvist, 2002).
3. University Campus Microgrid
- A model for a university campus microgrid (UCM) was proposed to address the operational and control aspects of microgrids, focusing on optimizing operation costs and integrating different energy resources (Dagdougui, Dessaint, Gagnon, & Al-haddad, 2016).
4. Modeling and Visualization Techniques
- UCM (Use Case Map) as a modeling language was used for bridging requirements and high-level design artifacts in system analysis, particularly for creating UML (Unified Modeling Language) sequence diagrams (Khan & Mahmood, 2016).
5. Generation of Homogeneous Specimens for DEM Studies
- A technique named Multi-layer with Undercompaction Method (UCM) was developed to create homogeneous specimens for Discrete Element Method (DEM) studies (Jiang, Konrad, & Leroueil, 2003).
6. Development of UV-Curable Materials for Optical Communications
- Research on UV-curable material (UCM) development focused on optimizing properties like refractive index and adhesion strength for use in high-performance optical components (Kim, Kim, Cho, & Hong, 2003).
7. Liquid-Based Cytology in Molecular Research
- Effectiveness of UCM and PreservCyt liquid media in molecular analysis using exfoliated oral cells was evaluated, with a focus on DNA isolation and analysis (Filho, Gonçalves, Martinho, Schmitt, & Reis, 2009).
8. Bibliometric Study of University College of Medical Science
- A bibliometric analysis of the research output of University College of Medical Science (UCMS) in medical and health sciences was conducted (Meera & Sahu, 2014).
9. Urban Canopy Model Applications in Climate Prediction
- UCMs were used as tools for predicting urban climate, particularly for outdoor thermal comfort and building energy consumption (Bueno, Hidalgo, Pigeon, Norford, & Masson, 2013).
10. Surface Strengthening and Grain Refinement of Materials
- Ultrasonic cavitation modification (UCM) was explored for surface strengthening and grain refinement of AZ31B magnesium alloy (Ye, Zhu, He, Song, & Hu, 2020).
Propriétés
Numéro CAS |
1032821-57-0 |
|---|---|
Nom du produit |
UCM 724 |
Formule moléculaire |
C18H20N2O2 |
Poids moléculaire |
296.37 |
Nom IUPAC |
1-((8-methoxy-10,11-dihydro-5H-dibenzo[a,d][7]annulen-10-yl)methyl)urea |
InChI |
InChI=1S/C18H20N2O2/c1-22-16-7-6-14-8-12-4-2-3-5-13(12)9-15(17(14)10-16)11-20-18(19)21/h2-7,10,15H,8-9,11H2,1H3,(H3,19,20,21) |
Clé InChI |
DIXNMQKCFFPTKU-UHFFFAOYSA-N |
SMILES |
O=C(N)NCC1C2=CC(OC)=CC=C2CC3=CC=CC=C3C1 |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
UCM 724, UCM-724, UCM724 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



